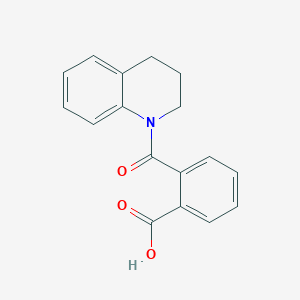
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzoic acid" falls into the category of quinoline derivatives, which are of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and functional properties.
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods, including palladium-catalyzed oxidative carbonylation and reactions involving 2-acyl-benzoic acids. These methods allow for the construction of complex quinoline frameworks under controlled conditions, demonstrating the versatility of synthetic strategies for quinoline derivatives (Costa et al., 2004), (He et al., 2015).
Molecular Structure Analysis
Molecular structures of quinoline derivatives, such as 1-(quinolin-4-yl)-2-(4-benzoic acid)-3,4,5,6-tetraphenylbenzene, exhibit complex arrangements, including propeller-shaped configurations which affect their electronic and photophysical properties (Schmidt et al., 2019).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, contributing to their diverse applications. For instance, electrochemical oxidation of dihydroxybenzoic acid in the presence of quinolone derivatives can lead to the formation of new benzofuran derivatives, showcasing the reactivity of quinoline-related compounds in synthetic transformations (Moghaddam et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives are influenced by their molecular structure. For example, coordination polymers formed from quinoline derivatives exhibit unique structural features that can affect their fluorescence emission and gas sensing properties (Rad et al., 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their ability to form complex structures with metals, impact their applications in fields like materials science and catalysis. The synthesis and characterization of complexes, including those involving quinoline derivatives, provide insights into their binding modes and potential functionalities (Roy & De, 2021).
Applications De Recherche Scientifique
Quinoline Derivatives in Corrosion Inhibition
Quinoline and its derivatives are recognized for their effectiveness as anticorrosive agents. These compounds show significant efficiency against metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with surface metallic atoms. This attribute is particularly important in the development of new materials and coatings that require corrosion resistance for extended durability and performance in harsh environments (Verma, Quraishi, & Ebenso, 2020).
Benzoic Acid and Gut Function Regulation
Benzoic acid is widely used as an antibacterial and antifungal preservative in foods and feeds. Recent studies have revealed its role in improving growth and health, attributed to its promotion of gut functions. This includes enhancing digestion, absorption, and the gut barrier. These effects are mediated through the regulation of enzyme activity, redox status, immunity, and microbiota, providing a foundation for research into dietary supplements and animal feed aimed at improving gastrointestinal health (Mao et al., 2019).
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-quinoline-1-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(13-8-2-3-9-14(13)17(20)21)18-11-5-7-12-6-1-4-10-15(12)18/h1-4,6,8-10H,5,7,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPCXXJKLLWREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)
![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)
![3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5554905.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)

![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)



![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554964.png)
![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)
![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)
![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)